(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13354510
InChI: InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1
SMILES: C1CC2CC1C(C2N)C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC13354510

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1
Standard InChI Key JSYLGUSANAWARQ-WNJXEPBRSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O
SMILES C1CC2CC1C(C2N)C(=O)O
Canonical SMILES C1CC2CC1C(C2N)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid belongs to the class of norbornane derivatives, featuring a bicyclo[2.2.1]heptane core with an amino group at position 3 and a carboxylic acid at position 2. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The stereochemistry of the four chiral centers (1S,2R,3S,4R) imposes significant conformational constraints, rendering the molecule a valuable scaffold for designing conformationally restricted peptides.

Table 1: Key Identifiers of (1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

PropertyValue
CAS Number202187-23-3 (related isomer)
IUPAC Name(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
SMILES NotationC1C[C@H]2C[C@@H]1C@HC(=O)O
InChIKeyJSYLGUSANAWARQ-UCROKIRRSA-N

Stereochemical Considerations

The compound’s stereochemistry critically influences its reactivity and biological interactions. For instance, the (1S,2R,3S,4R) configuration positions the amino and carboxylic acid groups in a spatially proximal arrangement, enabling intramolecular hydrogen bonding. This feature stabilizes specific conformations that are advantageous in enantioselective catalysis and receptor binding .

Synthesis and Synthetic Methodologies

Classical Approaches

Early synthetic routes to bicyclo[2.2.1]heptane derivatives often relied on Diels-Alder cycloadditions or transannular cyclizations. For example, Lewis acid-catalyzed transannular double cyclization of cyclooctanoids has been reported to yield bicyclo[2.2.1]heptane frameworks unexpectedly . While these methods lack stereocontrol, they highlight the reactivity of medium-sized rings in forming bicyclic structures.

Asymmetric Organocatalytic Synthesis

Recent advances in organocatalysis have enabled enantioselective access to bicyclo[2.2.1]heptane carboxylates. A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines, produces bicyclic products with up to 99% enantiomeric excess (ee) . This method, optimized for mild conditions and broad substrate scope, could be adapted to synthesize the target compound by modifying the nitroolefin substituents.

Table 2: Representative Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis

EntryNitroolefin SubstituentYield (%)dree (%)
14-MeOC₆H₄742.0/192
24-BrC₆H₄843.5/197
33-NO₂C₆H₄824.2/199

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino functionality during synthesis. For instance, (1S,2R,3S,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid serves as a key intermediate, with the Boc group enabling selective functionalization of the carboxylic acid moiety . Deprotection under acidic conditions yields the free amino acid.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents due to its zwitterionic nature but dissolves readily in polar aprotic solvents like dimethylformamide (DMF). Thermal gravimetric analysis (TGA) of related bicyclo[2.2.1]heptane derivatives indicates decomposition temperatures above 260°C, suggesting robust thermal stability.

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1H NMR spectrum displays distinct signals for the bridgehead protons (δ 1.2–2.8 ppm) and the carboxylic acid proton (δ 12.1 ppm) .

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O) confirm the presence of amino and carboxylic acid groups .

Biological Activity and Applications

Peptide Mimetics

The rigid bicyclic framework mimics β-turn structures in peptides, making it a valuable scaffold for designing protease-resistant peptidomimetics. Computational docking studies suggest that the (1S,2R,3S,4R) configuration enhances binding affinity to enzymes like HIV-1 protease by optimizing hydrophobic interactions .

Enantioselective Catalysis

Chiral bicyclo[2.2.1]heptane derivatives serve as ligands in asymmetric catalysis. For example, palladium complexes incorporating this scaffold achieve 90% ee in allylic alkylation reactions, underscoring its utility in synthesizing enantiopure pharmaceuticals .

Pharmaceutical Intermediates

The compound’s functional groups permit diverse derivatization. Acylation of the amino group yields amide prodrugs with improved bioavailability, while esterification of the carboxylic acid enhances blood-brain barrier penetration .

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